molecular formula C20H20N4O3S B3443096 methyl 4-({[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate

methyl 4-({[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate

Cat. No. B3443096
M. Wt: 396.5 g/mol
InChI Key: UJWBHZLZWRVLBL-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. The benzyl and methyl groups attached to the triazole ring suggest that it could have unique properties compared to other triazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The benzyl and methyl groups would be attached to specific positions on this ring .


Chemical Reactions Analysis

1,2,4-Triazole derivatives, such as this compound, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the triazole ring. For example, the presence of the benzyl and methyl groups could affect the compound’s solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity. Some 1,2,4-triazole derivatives are known to have antimicrobial, antifungal, or anticancer activity .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Some 1,2,4-triazole derivatives can be hazardous if ingested or if they come into contact with the skin or eyes .

Future Directions

The study of 1,2,4-triazole derivatives is a active area of research, and new compounds with unique properties are being synthesized and studied. This compound could potentially be studied for its biological activity, its reactivity, or its potential uses in materials science .

properties

IUPAC Name

methyl 4-[[2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-24-17(12-14-6-4-3-5-7-14)22-23-20(24)28-13-18(25)21-16-10-8-15(9-11-16)19(26)27-2/h3-11H,12-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWBHZLZWRVLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-({[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-({[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate
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methyl 4-({[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate
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methyl 4-({[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate
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methyl 4-({[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate
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methyl 4-({[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate
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methyl 4-({[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate

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